2-Amino-8-aza-7-deazaadenosine

Oligonucleotide synthesis Deprotection chemistry Nucleoside stability

2‑Amino‑8‑aza‑7‑deazaadenosine (systematic name: 4,6‑diamino‑1‑(β‑D‑ribofuranosyl)‑1H‑pyrazolo[3,4‑d]pyrimidine) is a synthetic purine nucleoside analogue that combines three key structural deviations from adenosine: a 2‑amino group, an 8‑aza substitution, and a 7‑deaza modification. This compound belongs to the pyrazolo[3,4‑d]pyrimidine nucleoside family and is employed as a phosphoramidite building block in oligonucleotide synthesis, as a functionalizable intermediate for click‑chemistry conjugates, and as a probe in RNA‑editing enzymology.

Molecular Formula C10H14N6O4
Molecular Weight 282.26 g/mol
Cat. No. B12095173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-aza-7-deazaadenosine
Molecular FormulaC10H14N6O4
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1=NN(C2=NC(=NC(=C21)N)N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H14N6O4/c11-7-3-1-13-16(8(3)15-10(12)14-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,14,15)
InChIKeyVUGJUCUXLQLLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-8-aza-7-deazaadenosine: Core Structural Identity and Procurement-Relevant Characteristics


2‑Amino‑8‑aza‑7‑deazaadenosine (systematic name: 4,6‑diamino‑1‑(β‑D‑ribofuranosyl)‑1H‑pyrazolo[3,4‑d]pyrimidine) is a synthetic purine nucleoside analogue that combines three key structural deviations from adenosine: a 2‑amino group, an 8‑aza substitution, and a 7‑deaza modification [1]. This compound belongs to the pyrazolo[3,4‑d]pyrimidine nucleoside family and is employed as a phosphoramidite building block in oligonucleotide synthesis, as a functionalizable intermediate for click‑chemistry conjugates, and as a probe in RNA‑editing enzymology [2][3]. Unlike natural adenosine or simpler deaza‑analogues, the 8‑aza‑7‑deazapurine skeleton with the 2‑amino substituent imparts differentiated glycosylic bond stability, duplex‑stabilising capacity, and fluorescence‑conjugation potential that directly influence experimental design and procurement decisions [2][4].

Why 2-Amino-8-aza-7-deazaadenosine Cannot Be Replaced by Simpler Adenosine Analogues in Structural Biology and Nucleic Acid Chemistry


The simultaneous presence of the 2‑amino group and the 8‑aza‑7‑deaza scaffold generates emergent physicochemical and enzymatic properties that are absent in compounds carrying only one of these modifications. Replacement of the purine skeleton with the pyrazolo[3,4‑d]pyrimidine system alone (as in 8‑aza‑7‑deazaadenosine) improves ADAR2 substrate kinetics 8‑fold over adenosine but does not automatically confer the enhanced glycosylic bond stability or the tridentate base‑pairing capacity that the 2‑amino group provides [1][2]. Conversely, 2‑amino‑2′‑deoxyadenosine (purin‑2,6‑diamine) forms a tridentate base pair with dT yet delivers only a 1–2 °C Tm increase per modification and suffers from a hydrolytically labile N‑glycosylic bond (τ ≈ 6 min in 0.5 N HCl) [2]. The 8‑aza‑7‑deazapurine‑2,6‑diamine scaffold resolves both limitations simultaneously—raising glycosylic bond stability ~15‑fold and enabling 4–6 °C Tm gains with 7‑halogeno derivatives—making it functionally non‑interchangeable with either mono‑modified analogue in applications that demand high duplex stability, chemical durability, or site‑specific functionalization via the 7‑position [2][3].

2-Amino-8-aza-7-deazaadenosine: Quantified Differentiation Versus Closest Structural Analogs


N‑Glycosylic Bond Stability: 15‑Fold Higher Hydrolytic Half‑Life Versus 2‑Amino‑2′‑deoxyadenosine

Under acidic conditions (0.5 N HCl, 20 °C), the 8‑aza‑7‑deazapurine‑2,6‑diamine 2′‑deoxyribonucleoside (compound 2a) exhibits a glycosylic bond half‑life (τ) of 91 min, compared with only 6 min for the corresponding purine‑2,6‑diamine 2′‑deoxyribonucleoside (compound 1, 2‑amino‑2′‑deoxyadenosine) [1]. The 7‑bromo derivative (2b) is entirely stable under these conditions and requires 2 N HCl to achieve a comparable half‑life (τ = 87 min) [1]. This ~15‑fold stability advantage eliminates premature depurination during solid‑phase oligonucleotide synthesis and acidic deprotection steps, a well‑documented limitation of purine‑2,6‑diamine nucleosides [1].

Oligonucleotide synthesis Deprotection chemistry Nucleoside stability

Duplex Thermal Stability: 4–6 °C Tm Increase Per Modification Versus Only 1–2 °C for Purine‑2,6‑diamine Analogues

Oligonucleotide duplexes in which dA residues are replaced by 7‑halogeno‑ or 7‑alkynyl‑8‑aza‑7‑deazapurine‑2,6‑diamine nucleosides (compounds 2b–d) show a Tm increase of 4–6 °C per modification, whereas replacement with 2‑amino‑2′‑deoxyadenosine (compound 1) yields only a 1–2 °C Tm increase per residue [1][2]. The 7‑bromo derivative (2b) matches the stability of a dG‑dC base pair, effectively harmonizing duplex stability so that it no longer depends on the AT/GC composition of the oligonucleotide [1][2]. For 2‑aminoadenine residues, the base‑pair stability order is: 2‑amino‑8‑aza‑7‑bromo‑7‑deazaadenine > 2‑aminoadenine > 7‑deazaadenine [3].

DNA duplex stability Base pair engineering Oligonucleotide hybridization

Fluorescence Conjugation: Excimer Emission in Aqueous Solution Retained with 8‑Aza‑7‑deaza‑2‑aminoadenine Scaffold but Quenched in 7‑Deazaadenine Analogues

Pyrene dye conjugates of 8‑aza‑7‑deaza‑2‑aminoadenine nucleosides with a long linker display strong excimer fluorescence in H₂O, whereas pyrene conjugates of 7‑deazaadenine (lacking the 8‑aza‑7‑deaza scaffold) exhibit virtually complete fluorescence quenching under identical aqueous conditions [1]. In other solvents including methanol, excimer fluorescence of the 8‑aza‑7‑deaza‑2‑aminoadenine conjugates is negligible, demonstrating that the combination of the 8‑aza‑7‑deaza skeleton and the 2‑amino group uniquely preserves the photophysical signal in the biologically most relevant solvent [1][2]. The 8‑aza‑7‑deaza‑2‑aminoadenine building block also enables CuAAC click chemistry through the 7‑iodo intermediate, supporting modular fluorescent labelling of oligonucleotides [1].

Fluorescent nucleosides Excimer fluorescence Diagnostic probe design

ADAR2 Substrate Preference: 8‑Aza‑7‑deaza Scaffold Provides 8‑Fold Deamination Rate Enhancement Over Adenosine in RNA Editing Assays

Kinetic analysis of ADAR2‑catalyzed deamination using analogue‑containing RNA substrates revealed that 8‑aza‑7‑deazaadenosine is deaminated at a rate 8‑fold higher than adenosine (k_rel = 8.0) [1][2]. Replacement of the C7 hydrogen with bromine, iodine, or propargyl alcohol did not further increase the rate but instead decreased it, indicating that the 8‑aza‑7‑deaza modification alone is the primary driver of the catalytic rate enhancement [1]. The 2‑amino group, meanwhile, contributes to enzyme recognition and active‑site positioning; selective deamination of the 2‑amino group in the 8‑aza‑7‑deazapurine‑2,6‑diamine system is feasible and yields 8‑aza‑7‑deaza‑2′‑deoxyguanosine, demonstrating the 2‑amino group as a modifiable handle for further functional diversification [3].

RNA editing ADAR enzymology Substrate engineering

Chemical Versatility: 7‑Iodo Intermediate Enables Modular Click Chemistry and Cross‑Coupling Functionalization at the 7‑Position

8‑Aza‑7‑deaza‑7‑iodo‑2‑amino‑2′‑deoxyadenosine serves as the central synthetic intermediate for introducing diverse functional groups at the purine 7‑position via Sonogashira and Suzuki–Miyaura cross‑coupling reactions, with isolated yields ranging from 36% to 79% depending on the coupling partner [1][2]. Subsequent CuAAC click reactions with azido‑pyrenes or azido‑benzofurans proceed efficiently to generate fluorescent conjugates [1]. By contrast, 2‑amino‑2′‑deoxyadenosine (purine‑2,6‑diamine) lacks a similarly accessible halogenation site for modular derivatization, and simple 7‑deazaadenosine requires separate synthetic routes for 7‑position modification [1][3].

Click chemistry Nucleoside functionalization Oligonucleotide labelling

Adenosine Deaminase Resistance: 7‑Bromo‑8‑aza‑7‑deaza‑2‑aminoadenine Derivative Is Stable Against ADA Deamination, Unlike Purine‑2,6‑diamine

Treatment of the 8‑aza‑7‑deazapurine‑2,6‑diamine nucleoside (2a) with adenosine deaminase (ADA) results in deamination to 8‑aza‑7‑deaza‑2′‑deoxyguanosine, but at a rate much slower than that observed for the purine‑2,6‑diamine nucleoside (1) [1]. Critically, the 7‑bromo derivative (2b) is completely stable against ADA deamination even at elevated enzyme concentrations, whereas 2‑amino‑2′‑deoxyadenosine (1) is rapidly deaminated [1]. This differential stability is directly attributable to the combined effect of the 8‑aza‑7‑deaza scaffold and the 7‑substituent, providing an ADA‑resistant nucleoside that retains Watson–Crick base‑pairing fidelity [1].

Enzymatic stability Nucleoside metabolism ADA resistance

Where 2-Amino-8-aza-7-deazaadenosine Outperforms Simpler Adenosine Analogues: Application Scenarios


Oligonucleotide Therapeutics Requiring Uniform Duplex Stability Independent of GC Content

In antisense oligonucleotide (ASO) and siRNA design, uniformity of duplex thermal stability across target sequences is critical for predictable hybridization and reduced off‑target effects. Oligonucleotides incorporating 7‑substituted 8‑aza‑7‑deazapurine‑2,6‑diamine nucleosides (2b–d) deliver a Tm increase of 4–6 °C per modification, and the 7‑bromo derivative (2b) matches dG‑dC base‑pair stability, effectively levelling the stability of the duplex irrespective of its AT/GC composition [1][2]. This contrasts with 2‑amino‑2′‑deoxyadenosine, which provides only 1–2 °C Tm gain per residue and fails to achieve stability harmonization [1]. For therapeutic oligonucleotide developers, this translates into shorter guide strands with retained potency and reduced synthesis costs.

Fluorescent Oligonucleotide Probe Construction for Aqueous‑Phase Detection

Diagnostic oligonucleotide probes requiring fluorescence readout in aqueous biological samples face a critical limitation: pyrene‑labelled 7‑deazaadenine conjugates undergo nearly complete fluorescence quenching in water, rendering them useless for in‑solution detection [1]. Pyrene conjugates of 8‑aza‑7‑deaza‑2‑aminoadenine nucleosides, by contrast, retain strong excimer fluorescence in H₂O, enabling wash‑free detection in PCR, in situ hybridization, and live‑cell imaging workflows [1]. The 7‑iodo intermediate further supports modular CuAAC click‑chemistry attachment of diverse fluorophores, streamlining probe development from a single phosphoramidite building block [1].

RNA Editing Substrate Engineering for ADAR‑Mediated Site‑Directed Editing

Site‑directed RNA editing using endogenous or exogenous ADAR enzymes requires substrates that are deaminated with high catalytic efficiency. The 8‑aza‑7‑deazaadenosine scaffold provides an 8‑fold higher deamination rate by ADAR2 compared to adenosine [1]. The 2‑amino‑8‑aza‑7‑deazaadenosine variant combines this kinetic advantage with the ability to selectively modify the 2‑amino group for probe attachment or to tune enzyme recognition [2]. C7‑substitution (bromo, iodo, propargyl alcohol) decreases the rate, defining the unsubstituted 8‑aza‑7‑deaza core as the optimal substrate for high‑efficiency editing [1].

DNA Microarray and Multiplex PCR Probe Sets Requiring Stringent Hybridization Uniformity

DNA microarray and multiplex PCR applications demand probe sets that hybridize with near‑identical efficiency across targets of varying AT/GC content. The 8‑aza‑7‑deazapurine‑2,6‑diamine nucleosides, particularly the 7‑bromo derivative (2b), harmonize duplex stability so that it becomes essentially independent of base‑pair composition [1][2]. This property reduces the number of mispairs in multiplexed hybridization formats and enables shorter probes with higher discrimination [1]. The 15‑fold greater glycosylic bond stability of the 8‑aza‑7‑deaza scaffold further ensures that probe integrity is maintained during manufacturing, long‑term storage, and high‑temperature hybridization cycles [1].

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